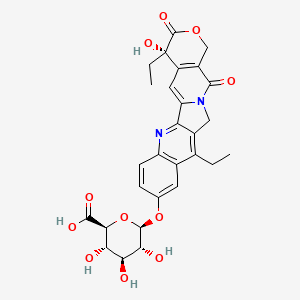

SN-38-Glucuronid

Übersicht

Beschreibung

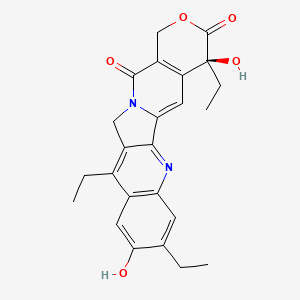

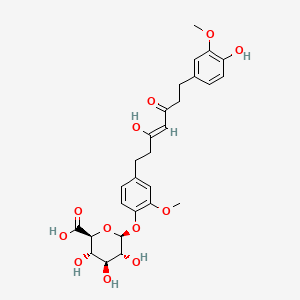

SN-38-Glucuronid ist ein Metabolit von Irinotecan, einem Chemotherapeutikum, das hauptsächlich zur Behandlung von Darmkrebs eingesetzt wird. Es entsteht durch die Glucuronidierung von SN-38, dem aktiven Metaboliten von Irinotecan. Dieser Prozess wird durch das Enzym Uridin-Diphosphat-Glucuronosyltransferase 1A1 katalysiert . This compound spielt eine entscheidende Rolle bei der Entgiftung und Ausscheidung von SN-38 aus dem Körper .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Herstellung von this compound beinhaltet die enzymatische Glucuronidierung von SN-38. Diese Reaktion wird typischerweise mit menschlichen Lebermikrosomen oder rekombinanter Uridin-Diphosphat-Glucuronosyltransferase 1A1 durchgeführt . Die Reaktionsbedingungen umfassen die Anwesenheit von Uridin-Diphosphat-Glucuronsäure als Cosubstrat und Rinderserumalbumin, um die Reaktionsgeschwindigkeit zu erhöhen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen enzymatischen Prozessen, jedoch in größerem Maßstab. Die Verwendung von Bioreaktoren und optimierten Reaktionsbedingungen gewährleistet eine hohe Ausbeute und Reinheit des Produkts. Der Prozess beinhaltet die kontinuierliche Überwachung und Anpassung von Parametern wie pH-Wert, Temperatur und Substratkonzentration .

Wissenschaftliche Forschungsanwendungen

SN-38-Glucuronid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: this compound ist entscheidend für pharmakokinetische Studien von Irinotecan und seinen Metaboliten.

Wirkmechanismus

This compound übt seine Wirkungen durch die Entgiftung und Ausscheidung von SN-38 aus. Der Glucuronidierungsprozess wandelt den aktiven Metaboliten SN-38 in eine wasserlöslichere Form um, was seine Ausscheidung über Galle und Urin erleichtert . Dieser Prozess ist entscheidend, um die Toxizität zu reduzieren, die mit der Irinotecan-Therapie verbunden ist .

Wirkmechanismus

Target of Action

SN-38 Glucuronide, also known as SN38 glucuronide, is a metabolite of the antineoplastic drug Irinotecan . The primary target of SN-38 Glucuronide is DNA topoisomerase 1 , an enzyme that plays a crucial role in DNA replication .

Biochemical Pathways

The glucuronidation of SN-38 serves as an important metabolic pathway in determining the toxic effects of Irinotecan . This process involves the transformation of SN-38 to the glucuronide form by UDP-glucuronosyltransferases (UGT) 1A9 .

Pharmacokinetics

The pharmacokinetics of SN-38 Glucuronide is complex due to the involvement of many enzymes and transporters, making it prone to drug-drug interactions . The elimination phases of the plasma concentration profile of SN-38 and its glucuronide are parallel, suggesting that the transformation of SN-38 to the glucuronide is the rate-limiting step in the elimination of SN-38 and could play a key role in its pharmacokinetics .

Action Environment

The action of SN-38 Glucuronide can be influenced by environmental factors such as the presence of bovine serum albumin (BSA). BSA can significantly accelerate SN-38 glucuronidation activities and similar effects are further observed on kinetic patterns .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of SN-38 Glucuronide involves the enzymatic glucuronidation of SN-38. This reaction is typically carried out using human liver microsomes or recombinant uridine diphosphate glucuronosyltransferase 1A1 . The reaction conditions include the presence of uridine diphosphate glucuronic acid as a co-substrate and bovine serum albumin to enhance the reaction rate .

Industrial Production Methods

Industrial production of SN-38 Glucuronide follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring and adjustment of parameters such as pH, temperature, and substrate concentration .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SN-38-Glucuronid unterliegt hauptsächlich Hydrolyse- und Konjugationsreaktionen. Die Hydrolyse von this compound kann SN-38 regenerieren, das dann weiter metabolisiert oder ausgeschieden werden kann .

Häufige Reagenzien und Bedingungen

Die Glucuronidierungsreaktion erfordert Uridin-Diphosphat-Glucuronsäure und das Enzym Uridin-Diphosphat-Glucuronosyltransferase 1A1. Rinderserumalbumin wird häufig verwendet, um die Reaktionsgeschwindigkeit zu erhöhen .

Hauptsächlich gebildete Produkte

Das Hauptprodukt der Glucuronidierungsreaktion ist this compound selbst. Die Hydrolyse von this compound kann SN-38 produzieren, das der aktive Metabolit von Irinotecan ist .

Vergleich Mit ähnlichen Verbindungen

SN-38-Glucuronid ist einzigartig im Vergleich zu anderen Glucuroniden aufgrund seiner Rolle im Metabolismus von Irinotecan. Zu ähnlichen Verbindungen gehören:

Die Einzigartigkeit von this compound liegt in seiner Rolle bei der Entgiftung und Erleichterung der Ausscheidung von SN-38, wodurch die Nebenwirkungen der Irinotecan-Therapie reduziert werden .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJQVDUAKDRWTA-CAYKMONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043702 | |

| Record name | SN38 glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-63-5 | |

| Record name | SN-38G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SN38 glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SN-38G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is SN-38 glucuronide formed in the body?

A1: Irinotecan is first converted to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), primarily by carboxylesterases in the liver. [] SN-38 is then glucuronidated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) in the liver to form SN-38 glucuronide. [, ]

Q2: What is the primary role of SN-38 glucuronidation?

A2: Glucuronidation of SN-38 to SN-38 glucuronide is a major detoxification pathway. [, ] SN-38G is significantly less potent than SN-38 and is more readily excreted from the body. []

Q3: How does SN-38 glucuronide contribute to irinotecan's side effects?

A3: While SN-38G is relatively inactive, it can be deconjugated back to SN-38 in the intestines by bacterial β-glucuronidase. [, , , ] This regenerated SN-38 can cause damage to the intestinal mucosa, contributing to irinotecan's dose-limiting toxicity of delayed-onset diarrhea. [, , , ]

Q4: How is SN-38 glucuronide eliminated from the body?

A4: SN-38G is actively secreted into the bile by a canalicular multispecific organic anion transporter, followed by elimination primarily through feces. []

Q5: What factors influence the pharmacokinetics of SN-38 glucuronide?

A5: Factors such as UGT1A1 activity, ABCG2 transporter function, and the presence of interacting drugs can significantly impact SN-38G pharmacokinetics. [, , ]

Q6: How does UGT1A1 polymorphism affect SN-38 glucuronide levels and irinotecan toxicity?

A6: Polymorphisms in the UGT1A1 gene, particularly the UGT1A128 and UGT1A16 alleles, can lead to reduced UGT1A1 enzyme activity. [, , , , ] This reduced activity results in lower SN-38G formation, increased exposure to active SN-38, and a higher risk of irinotecan-induced toxicity, particularly severe diarrhea and neutropenia. [, , , , ]

Q7: Can UGT1A1 genotype be used to personalize irinotecan therapy?

A7: Yes, UGT1A1 genotyping is being explored as a tool to identify patients at increased risk of irinotecan toxicity. [, , ] This information could facilitate personalized dosing strategies, potentially improving the safety and efficacy of irinotecan treatment. [, , ]

Q8: How do other medications affect SN-38 glucuronidation?

A8: Certain medications, such as ketoconazole, can inhibit UGT1A1 activity, leading to reduced SN-38 glucuronidation and potentially increased irinotecan toxicity. [, ] Conversely, some drugs may induce UGT1A1 activity, altering SN-38G levels and potentially impacting irinotecan efficacy. []

Q9: What methods are used to measure SN-38 glucuronide levels?

A9: High-performance liquid chromatography (HPLC) is commonly employed to determine SN-38G concentrations in biological samples. [, , , ] This allows for the quantification of SN-38G and the assessment of irinotecan pharmacokinetics.

Q10: What are the future directions for research on SN-38 glucuronide?

A10: Further research is needed to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)